5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole-2-thiol
Overview
Description
5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features a pyrrole ring fused with an oxadiazole ring and a thiol group
Mechanism of Action
Target of Action
Compounds with a similar structure, such as “methyl 5-(1-methyl-1h-pyrrol-2-yl)-3-isoxazolecarboxylate”, have been used in early discovery research .
Mode of Action
It is known that the pyrrole ring is a common scaffold in many biologically active molecules. Therefore, it can be inferred that the compound might interact with its targets through the pyrrole ring.
Biochemical Pathways
For instance, the pyrrole ring is involved in the formation of complex organic structures with desired functionalities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-2-pyrrolecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with an acid to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole: Lacks the thiol group, which may reduce its reactivity.
1-methyl-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of the oxadiazole ring.
1,3,4-oxadiazole-2-thiol: Lacks the pyrrole ring, which may affect its biological activity.
Uniqueness
5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both the pyrrole and oxadiazole rings, along with the reactive thiol group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(1-methylpyrrol-2-yl)-3H-1,3,4-oxadiazole-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-10-4-2-3-5(10)6-8-9-7(12)11-6/h2-4H,1H3,(H,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZITLMTGBNVEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=S)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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